molecular formula C4H6N2O2 B1587962 Maleamide CAS No. 928-01-8

Maleamide

Cat. No. B1587962
CAS RN: 928-01-8
M. Wt: 114.1 g/mol
InChI Key: BSSNZUFKXJJCBG-UPHRSURJSA-N
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Description

Maleamide (MA) is an amide compound composed of a maleic acid and an amine group. It is a white, crystalline solid with a molecular weight of 112.14 g/mol. It is a versatile compound that is used in various industrial and scientific applications. In particular, it is used in the synthesis of various compounds, as a reagent in various biochemical and physiological experiments, and as a catalyst in organic synthesis.

Scientific Research Applications

1. Synthesis and Characterization of Maleimide Functionalized Polymers

  • Application Summary: Maleimide is used in the design, synthesis, and characterization of maleimide-functionalized 3,4-ethylenedioxythiophene (EDOT) monomers, and their corresponding polymers (PEDOT) and copolymers . The maleimide functionality can be readily reacted with a number of other moieties and provides access to a wide variety of potentially useful variants of EDOT .
  • Methods of Application: The corresponding polymers PEDOT+ were prepared by electrochemical deposition onto metallic electrodes . Post processing of the PEDOT-maleimide films was done using an electrochemical quartz crystal microbalance with dissipation along with X-ray photoelectron spectroscopy .
  • Results or Outcomes: The physical and chemical properties of the resulting polymer films were characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy . These materials make it possible to precisely tailor the electrical and biological properties of poly (alkylthiophenes) that are of considerable current interest for a variety of applications including bioelectronic devices .

2. One-Pot Thiol–Amine Bioconjugation to Maleimides

  • Application Summary: Maleimide chemistry is widely used in the site-selective modification of proteins . An alternative approach affords simultaneous stabilisation and dual functionalisation in a one pot fashion .
  • Methods of Application: By consecutive conjugation of a thiol and an amine to dibromomaleimides, aminothiomaleimides can be generated extremely efficiently . The amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .
  • Results or Outcomes: This conjugation strategy has been applied to peptides and proteins to generate stabilised trifunctional conjugates . This stabilisation-dual modification strategy could have widespread use in the generation of diverse conjugates .

3. Advanced Drug Delivery System

  • Application Summary: Maleimide is used to modify the surface of liposomes to obtain an advanced drug delivery system .
  • Methods of Application: Maleimide rapidly and covalently conjugates thiol groups of cysteine residues in proteins or peptides .
  • Results or Outcomes: The modification of the liposome surface with maleimide results in a more efficient drug delivery system .

properties

IUPAC Name

(Z)-but-2-enediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNZUFKXJJCBG-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)N)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318651
Record name Maleamide
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maleamide

CAS RN

928-01-8, 10453-67-5
Record name Maleamide
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Record name Maleamide
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Record name Maleamide
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Record name Maleamide
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Record name Maleamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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